4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound featuring a unique oxabicyclohexane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a bicyclic ring system with an oxygen atom and a carboxylic acid functional group, making it a versatile building block for synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemical methods, such as irradiation with a mercury lamp . The reaction conditions often require specific solvents and catalysts to achieve the desired product. For example, the use of acetonitrile (CH3CN) and water (H2O) as solvents, along with sodium chlorite (NaClO2) and sodium hydrogen phosphate (Na2HPO4) as reagents, has been reported .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment and glassware to handle the reaction conditions efficiently. The use of continuous flow reactors and advanced photochemical setups can enhance the scalability and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions at the bicyclic ring system or the carboxylic acid group.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical space.
Biology: The compound can be used in the design of bioactive molecules and drug candidates.
Medicine: Its unique structure makes it a potential candidate for developing new pharmaceuticals with improved properties.
Industry: The compound’s stability and reactivity make it useful in materials science and the development of new materials.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, while the bicyclic ring system provides structural rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-yl)-2-oxabicyclo[2.1.1]hexan-1-ylmethanamine
- 2-Azabicyclo[2.1.1]hexane-2-carboxylic acid
Uniqueness
4-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific oxabicyclohexane structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)8-3-9(4-8,7(10)11)12-5-8/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCLADWCXBTMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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